molecular formula C10H10INO B4585672 N-allyl-2-iodobenzamide CAS No. 66896-70-6

N-allyl-2-iodobenzamide

Cat. No.: B4585672
CAS No.: 66896-70-6
M. Wt: 287.10 g/mol
InChI Key: OLXWXYYAYYVWJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-iodobenzamide typically involves the iodination of 2-aminobenzamide followed by the introduction of an allyl group. One common method includes the reaction of 2-aminobenzamide with iodine and potassium iodide in the presence of an oxidizing agent to form 2-iodobenzamide. Subsequently, the allylation is achieved by reacting 2-iodobenzamide with allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to substitute the iodine atom.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Cross-Coupling Products: Formation of various substituted benzamides.

    Oxidation Products: Formation of this compound oxides.

    Reduction Products: Formation of N-allylbenzamide.

Scientific Research Applications

N-allyl-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-2-iodobenzamide involves its interaction with various molecular targets. The iodine atom and allyl group play crucial roles in its reactivity and ability to form complexes with biological molecules. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N-allyl-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N-allyl-2-chlorobenzamide: Contains a chlorine atom instead of iodine.

    N-allyl-2-fluorobenzamide: Features a fluorine atom in place of iodine.

Uniqueness

N-allyl-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s chemical behavior, making it suitable for specific applications that its analogs may not be able to achieve .

Biological Activity

N-allyl-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2O, featuring an allyl group and an iodine atom attached to a benzamide structure. The presence of the iodine atom may enhance its reactivity and biological activity compared to other similar compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom can participate in nucleophilic substitution reactions, while the allyl group allows for further chemical modifications that can enhance its therapeutic potential.

Biological Activity Overview

Research has suggested several potential biological activities for this compound:

  • Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit antimicrobial activity, potentially making this compound a candidate for further investigation in this area.
  • Anticancer Activity : Preliminary studies have shown that iodinated compounds can possess anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Interaction with Sigma Receptors : Similar compounds have been shown to interact with sigma receptors, which are implicated in various neurological processes. This suggests that this compound may also have neuroactive properties.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study conducted on related iodinated compounds demonstrated significant antimicrobial effects against various bacterial strains, indicating a promising avenue for this compound's application in treating infections.
  • Anticancer Studies :
    • Research involving structural analogs showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, leading to a focus on the structure-activity relationship (SAR) of this compound.
  • Sigma Receptor Interaction :
    • Investigations into the behavior of sigma ligands revealed that compounds similar to this compound could modulate serotonin neuron firing rates, suggesting potential applications in neuropharmacology.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against bacterial strains,
AnticancerInduction of apoptosis in cancer cell lines ,
Sigma Receptor ModulationAltered firing rates in serotonin neurons ,

Properties

IUPAC Name

2-iodo-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXWXYYAYYVWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66896-70-6
Record name N-ALLYL-2-IODOBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

470 ml (4.28 mol) of N-methylmorpholine, followed by 224 ml (2.98 mol) of allylamine are added under ice cooling to 750 g (2.81 mol) of 2-iodo-benzoic acid chloride in 7.5 l of acetonitrile, and stirred for 60 min at RT. The precipitate is filtered off and the filtrate concentrated by evaporation on a RE. The residue of evaporation is dissolved in 4 l of EtOAc and 4 l of water, the water phase is separated and extracted twice with EtOAc. The organic phases are washed with water, 0.1 N HCl, water, sat. Na2CO3, water and brine, dried (Na2SO4) and concentrated by evaporation. Stirring of the residue in 2.5 l of hexane and filtering yields 2-iodo-benzoic acid allylamide; m.p. 105-106° C.
Quantity
470 mL
Type
reactant
Reaction Step One
Quantity
224 mL
Type
reactant
Reaction Step Two
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
7.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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